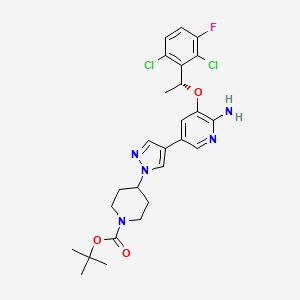

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of related piperazinyl compounds involves the use of N-tert-butanesulfinyl imines, which undergo nucleophilic 1,2-addition with different organometallic reagents to yield highly diastereomerically enriched adducts . The process includes differential deprotection of the N-Boc and the tert-butanesulfinamides, with the aim of avoiding byproduct formation during the acidic deprotection step . The described method is significant for structure-activity studies, particularly in the search for novel ligands of the human melanocortin 4 receptor .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by X-ray crystallography, which provides insight into the mechanisms of reaction depending on the organometallic reagent used . The presence of the Boc group is crucial for protecting the nitrogen atom during the synthesis process, and its proper deprotection is essential for the final product's purity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the addition of organometallic reagents to N-tert-butanesulfinyl imines, followed by deprotection steps . The research indicates that the choice of protective groups can influence the stability and reactivity of the intermediates and final compounds. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been found to provide acid stability, which is beneficial for the synthesis of orally active acetyl-CoA carboxylase inhibitors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The Boc group is known to confer stability to the molecule under acidic conditions, which is advantageous for the synthesis and handling of the compound . The presence of the piperazine ring is likely to influence the solubility and potential for hydrogen bonding, which are important factors in the biological activity and pharmacokinetics of the compound.

Scientific Research Applications

Synthesis of Piperazine Derivatives : The compound is used in the synthesis of various piperazine derivatives. Nikulnikov et al. (2010) described using N-tert-butoxycarbonyl-protected α-amino acids in the Ugi reaction, leading to efficient microwave-assisted cyclization in acetic acid to give diastereomerically pure, racemic piperazine-2,5-diones. This process is significant in organic synthesis for developing piperazine-based pharmaceuticals and fine chemicals (Nikulnikov, Shumsky, & Krasavin, 2010).

Development of Novel Compounds : Groth and Meldal (2001) reported the synthesis of compounds such as tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acids from simple starting materials. This research is crucial for developing new compounds with potential biological activities (Groth & Meldal, 2001).

Catalysis and Chemical Transformations : The compound plays a role in catalytic processes and chemical transformations. For example, Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, including compounds with N-(tert-butoxycarbonyl) functional groups, for labeling bioactive molecules (Mundwiler, Kündig, Ortner, & Alberto, 2004).

X-ray Diffraction Studies and Molecular Structure Analysis : The compound's molecular structure and crystallography have been studied, as seen in the work of Mamat, Flemming, and Köckerling (2012). These studies are fundamental for understanding the compound's physical and chemical properties (Mamat, Flemming, & Köckerling, 2012).

Biological Activity Investigations : The derivatives of N-Boc piperazine, including compounds related to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid, have been synthesized and evaluated for their biological activities, such as antibacterial and antifungal properties. Kulkarni et al. (2016) provided insight into the potential therapeutic applications of these compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

properties

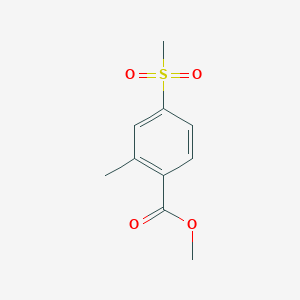

IUPAC Name |

2-(3-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13-6-5-7-14(12-13)15(16(21)22)19-8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJGALLZCKLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376102 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid | |

CAS RN |

885274-08-8 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)